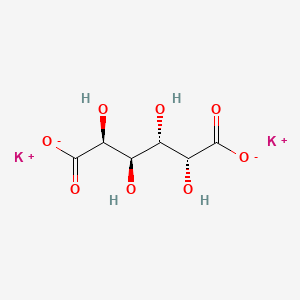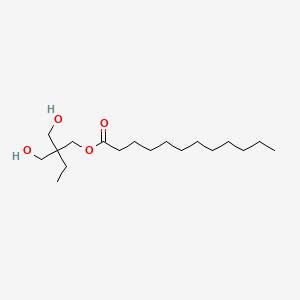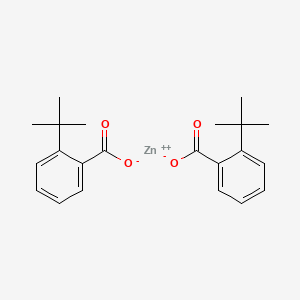
Sorbitan, monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorbitan, monoacetate is an ester derived from sorbitol and acetic acid. It is a non-ionic surfactant commonly used in various industrial applications due to its emulsifying, dispersing, and stabilizing properties. This compound is part of the larger family of sorbitan esters, which are widely used in the formulation of cosmetics, pharmaceuticals, and food products.
準備方法
Synthetic Routes and Reaction Conditions: Sorbitan, monoacetate is typically synthesized through the esterification of sorbitol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Sorbitol+Acetic Acid→Sorbitan, Monoacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a continuous reactor system to ensure consistent product quality. The reaction mixture is heated to a temperature of around 150°C, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Sorbitan, monoacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to sorbitol and acetic acid.
Oxidation: this compound can be oxidized to form sorbitan monoacetate derivatives with different functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Sorbitol and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Sorbitan derivatives with different functional groups.
科学的研究の応用
Sorbitan, monoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes and proteins.
Medicine: Utilized in the formulation of pharmaceutical products, including creams, ointments, and drug delivery systems.
Industry: Widely used in the production of cosmetics, food products, and industrial cleaners due to its emulsifying and stabilizing properties.
作用機序
The mechanism of action of sorbitan, monoacetate is primarily based on its ability to reduce surface tension and stabilize emulsions. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables this compound to form stable emulsions by reducing the interfacial tension between immiscible liquids. Additionally, it can interact with proteins and other macromolecules, stabilizing their structures and preventing denaturation.
類似化合物との比較
Sorbitan, monostearate: Another sorbitan ester with a stearic acid moiety, used as an emulsifier and stabilizer.
Sorbitan, monooleate: Contains an oleic acid moiety and is used in similar applications as sorbitan, monoacetate.
Sorbitan, monolaurate: Features a lauric acid moiety and is used as a surfactant and emulsifier.
Uniqueness of this compound: this compound is unique due to its specific acetate moiety, which imparts distinct properties compared to other sorbitan esters. Its relatively small molecular size and specific functional groups make it particularly effective in certain applications, such as stabilizing emulsions and interacting with biological macromolecules.
特性
CAS番号 |
93963-96-3 |
|---|---|
分子式 |
C8H14O6 |
分子量 |
206.19 g/mol |
IUPAC名 |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C8H14O6/c1-4(10)14-6(2-9)8-7(12)5(11)3-13-8/h5-9,11-12H,2-3H2,1H3/t5-,6+,7+,8+/m0/s1 |
InChIキー |
MLGREEGGYIPMSP-LXGUWJNJSA-N |
異性体SMILES |
CC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
正規SMILES |
CC(=O)OC(CO)C1C(C(CO1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)





![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)





